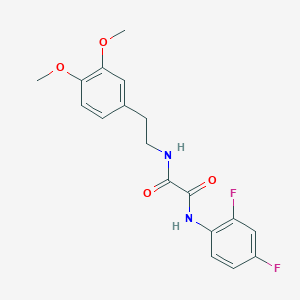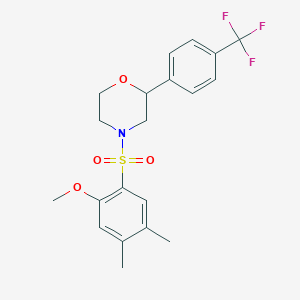
4-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)-2-(4-(trifluoromethyl)phenyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)-2-(4-(trifluoromethyl)phenyl)morpholine is a useful research compound. Its molecular formula is C20H22F3NO4S and its molecular weight is 429.45. The purity is usually 95%.
BenchChem offers high-quality 4-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)-2-(4-(trifluoromethyl)phenyl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)-2-(4-(trifluoromethyl)phenyl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
A study conducted by Oliveira et al. (2015) explored the antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine against standard and multi-resistant strains of bacteria and fungi. This compound, belonging to the sulfonamides class, showed modulating activity when combined with amikacin against Pseudomonas aeruginosa, significantly reducing the minimum inhibitory concentration (MIC) and demonstrating its potential as a co-treatment in antibiotic resistance scenarios (Oliveira et al., 2015).
Enzyme Inhibition for Alzheimer’s Disease Therapy
Abbasi et al. (2018) synthesized a new series of sulfonamides derived from 4-methoxyphenethylamine, showing significant acetylcholinesterase inhibitory activity. This suggests the compound's potential as a therapeutic agent for Alzheimer’s disease. The study highlights the importance of sulfonamides in developing treatments for neurodegenerative diseases (Abbasi et al., 2018).
Advanced Material Applications
Research by Zhang et al. (2010) focused on the synthesis and characterization of sulfonated poly(aryl ether sulfone) containing pendent quaternary ammonium groups for proton exchange membranes in fuel cells. The study demonstrated that these materials exhibit low water uptake and high proton conductivity, essential characteristics for efficient and durable fuel cell membranes (Zhang et al., 2010).
Chemical Synthesis and Reactivity
In the domain of organic synthesis, the research by Rayes et al. (2010) on alkylation reactions at the benzo moiety of dimethoxybenzo[a]heptalenes provided insights into the reactivity of sulfonamides and their potential for creating new molecular structures through selective alkylation reactions (Rayes et al., 2010).
properties
IUPAC Name |
4-(2-methoxy-4,5-dimethylphenyl)sulfonyl-2-[4-(trifluoromethyl)phenyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3NO4S/c1-13-10-17(27-3)19(11-14(13)2)29(25,26)24-8-9-28-18(12-24)15-4-6-16(7-5-15)20(21,22)23/h4-7,10-11,18H,8-9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFWJECJCRWFSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2CCOC(C2)C3=CC=C(C=C3)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-Methyl-2-thiophen-2-ylcyclopropyl)methyl]oxirane-2-carboxamide](/img/structure/B2767264.png)
![Indolin-1-yl(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2767266.png)
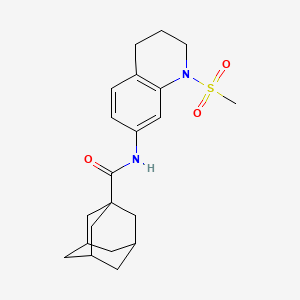
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2767269.png)
![2-[(1,5-Dimethylpyrazol-4-yl)-[(4-fluorophenyl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2767271.png)
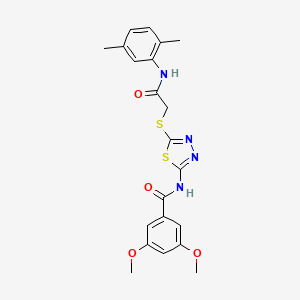
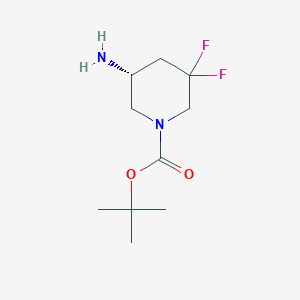
![9,9-Difluoro-1,4-dioxaspiro[4.6]undecan-8-one](/img/structure/B2767275.png)
![(E)-4-((2-(2-(benzo[d]thiazol-2-ylthio)acetyl)hydrazono)methyl)-2-methoxyphenyl 2-(2,4-dioxothiazolidin-5-yl)acetate](/img/structure/B2767276.png)
![2-(2,4-Difluorophenyl)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2767279.png)
![Tert-butyl N-[(1S,2S)-2-[(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)methyl]cyclohexyl]carbamate](/img/structure/B2767280.png)
![Methyl 3-ethyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2767282.png)

